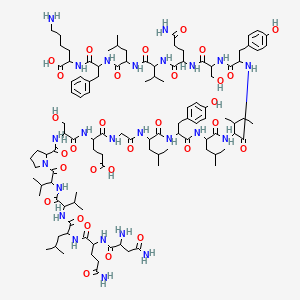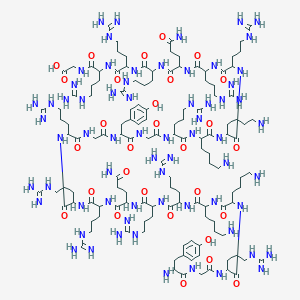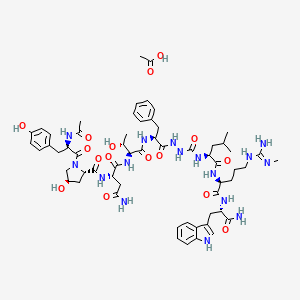
NP 396
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NP 396 is a peptide fragment derived from the nucleoprotein of the Lymphocytic Choriomeningitis Virus (LCMV). This peptide consists of amino acid residues 396 to 404 and is recognized as an immunodominant H-2Db restricted epitope . It plays a crucial role in immunological research, particularly in the study of viral infections and immune responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NP 396 involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. Additionally, lyophilization is used to obtain the peptide in a stable, dry form suitable for storage and transportation .
Analyse Chemischer Reaktionen
Types of Reactions
NP 396 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitutions are typically performed during the synthesis process using protected amino acid derivatives.
Major Products Formed
The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with altered amino acid sequences .
Wissenschaftliche Forschungsanwendungen
NP 396 has a wide range of applications in scientific research:
Immunology: It is used to study T-cell responses and antigen presentation in viral infections.
Virology: Researchers use this compound to investigate the immune response to LCMV and other viral pathogens.
Vaccine Development: The peptide is explored as a potential component in vaccine formulations to elicit specific immune responses.
Drug Discovery: This compound serves as a model peptide for screening antiviral compounds and studying their mechanisms of action
Wirkmechanismus
NP 396 exerts its effects by binding to the major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells. This complex is recognized by CD8+ T cells, leading to the activation and proliferation of these immune cells. The interaction between this compound and MHC class I molecules is crucial for the initiation of cytotoxic T-cell responses against LCMV-infected cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GP33-41: Another peptide derived from LCMV, recognized by CD8+ T cells.
GP61-80: A peptide from the glycoprotein of LCMV, involved in T-cell recognition.
Uniqueness of NP 396
This compound is unique due to its specific amino acid sequence and its role as an immunodominant epitope. It has a high affinity for MHC class I molecules and elicits strong CD8+ T-cell responses, making it a valuable tool in immunological research .
Eigenschaften
CAS-Nummer |
158475-79-7 |
|---|---|
Molekularformel |
C₅₀H₇₁N₁₃O₁₄ |
Molekulargewicht |
1078.18 |
Sequenz |
One Letter Code: FQPQNGQFI |
Synonyme |
NP 396 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










